

Application Notes and Protocols for Immunoprecipitation of the LSM10 Protein Complex

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Compound of Interest

Compound Name: *LS10*

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These application notes provide a detailed protocol for the immunoprecipitation (IP) of the endogenous LSM10 protein complex, also known as the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex plays a crucial role in the 3'-end processing of replication-dependent histone pre-mRNAs, a vital step in the cell cycle. Understanding the composition and dynamics of the LSM10 complex is essential for research in areas such as cell proliferation, cancer biology, and the development of therapeutics targeting these processes.

Principle of Immunoprecipitation

Immunoprecipitation is an affinity purification technique that utilizes an antibody to isolate a specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture, such as a cell lysate. The antibody-protein complex is then captured on a solid support, typically protein A/G-conjugated beads. After a series of washes to remove non-specific binding proteins, the purified protein complex is eluted and can be analyzed by various downstream applications, including Western blotting and mass spectrometry.

The LSM10 Protein Complex (U7 snRNP)

The LSM10 protein is a core component of the U7 snRNP. Unlike the spliceosomal snRNPs, which contain Sm proteins D1 and D2, the U7 snRNP incorporates the specialized Sm-like

proteins LSM10 and LSM11.[1][2] The core of the U7 snRNP is a heptameric ring structure composed of LSM10, LSM11, and the common Sm proteins SmE, SmF, SmG, SmB, and SmD3.[1][3] This complex associates with the U7 snRNA and other factors, such as FLASH and CPSF73, to form the active holo-U7 snRNP that carries out the endonucleolytic cleavage of histone pre-mRNAs.[3]

Quantitative Analysis of the U7 snRNP Complex

Mass spectrometry analysis of purified U7 snRNP complexes has identified the core components and associated factors. The following table summarizes the protein composition of catalytically active U7-dependent processing complexes assembled on histone pre-mRNA, as identified by mass spectrometry.

Protein	UniProt ID	Function in U7 snRNP Complex	Representative Peptide Count
LSM10	Q969L4	Core Sm-like protein, replaces SmD1	15
LSM11	Q9H0A9	Core Sm-like protein, replaces SmD2, interacts with FLASH	28
SNRPB (SmB/B')	P14678	Core Sm protein	12
SNRPD3 (SmD3)	P62312	Core Sm protein	10
SNRPE (SmE)	P62314	Core Sm protein	7
SNRPF (SmF)	P62315	Core Sm protein	5
SNRPG (SmG)	P62316	Core Sm protein	4
FLASH	Q9H1J1	Recruits endonuclease CPSF73	35
CPSF73	Q9UKF6	Endonuclease for histone pre-mRNA processing	22
SYMPLEKIN	Q9TA50	Scaffolding protein	41
CPSF100	Q10570	Component of the cleavage and polyadenylation specificity factor complex	19
CSTF2 (CstF-64)	Q05043	Component of the cleavage stimulation factor complex	18

Note: The peptide counts are representative values from a mass spectrometry analysis of purified U7 snRNP complexes and are intended to provide a semi-quantitative overview of the

complex composition. Actual values may vary depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation of the endogenous LSM10 protein complex from cultured human cells.

Materials

Reagents:

- Human cell line expressing LSM10 (e.g., HeLa, HEK293T)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol, 0.1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
- Wash Buffer: 20 mM HEPES-KOH (pH 7.9), 150 mM NaCl, 0.2 mM EDTA, 0.1% NP-40
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Anti-LSM10 antibody (validated for immunoprecipitation)
- Isotype control IgG (from the same species as the anti-LSM10 antibody)
- Protein A/G magnetic beads or agarose beads

Equipment:

- Cell culture equipment
- Refrigerated centrifuge
- Microcentrifuge

- End-over-end rotator
- Magnetic rack (for magnetic beads)
- Vortexer
- Sonicator (optional)

Procedure

1. Cell Lysis

- Culture cells to approximately 80-90% confluency.
- Wash the cells twice with ice-cold PBS.
- Lyse the cells by adding ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- (Optional) Sonicate the lysate briefly on ice to shear genomic DNA.
- Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended)

- Add 20-30 μ L of Protein A/G beads to the cleared lysate.
- Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.
- Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.

3. Immunoprecipitation

- Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).
- To 1-2 mg of total protein, add the anti-LSM10 antibody (the optimal amount should be determined by titration, but a starting point of 2-5 μ g is recommended).
- As a negative control, add an equivalent amount of isotype control IgG to a separate tube with the same amount of lysate.
- Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.
- Add 30-50 μ L of pre-washed Protein A/G beads to each tube.
- Incubate on an end-over-end rotator for 1-2 hours at 4°C to capture the antibody-protein complexes.

4. Washing

- Pellet the beads by centrifugation or using a magnetic rack.
- Carefully remove and discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold Wash Buffer.
- Repeat the wash step 3-4 times to remove non-specifically bound proteins.

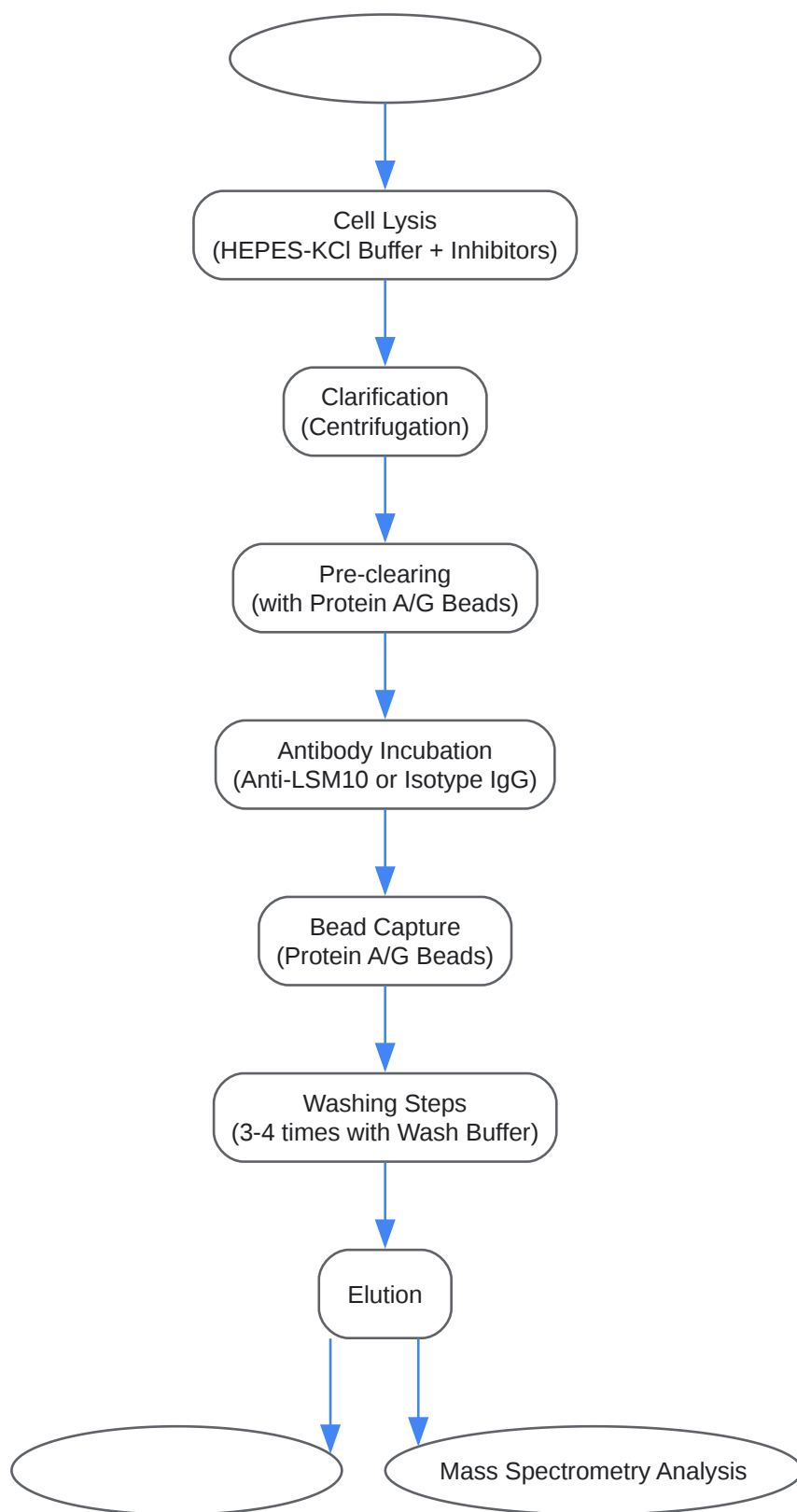
5. Elution

- For Western Blot Analysis:
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 30-50 μ L of 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- For Mass Spectrometry Analysis (Native Elution):

- After the final wash, remove all supernatant.
- Add 50-100 μ L of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
- Pellet the beads and immediately transfer the eluate to a new tube containing 5-10 μ L of Neutralization Buffer to restore a neutral pH.

Visualizations

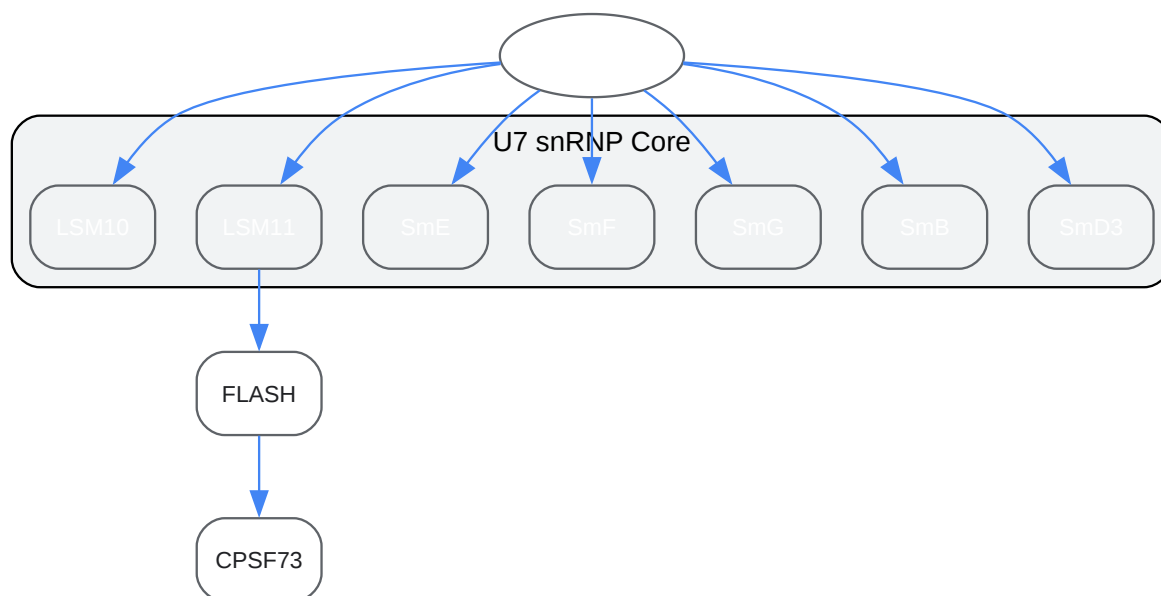
Experimental Workflow for LSM10 Immunoprecipitation



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Caption: Workflow for the immunoprecipitation of the LSM10 protein complex.

LSM10 Protein Complex (U7 snRNP) Interactions



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Caption: Protein-protein interactions within the LSM10 (U7 snRNP) complex.

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